molecular formula C16H11N5O4S B3216340 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide CAS No. 1171570-09-4

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B3216340
CAS No.: 1171570-09-4
M. Wt: 369.4 g/mol
InChI Key: ICLMEZVBJYVVFZ-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide (CAS 1171570-09-4) is an organic compound with the molecular formula C16H11N5O4S and a molecular weight of 369.4 g/mol . This chemical features a complex structure integrating multiple heterocyclic systems, including a benzothiazole ring, a 3-methylpyrazole unit, and a 5-nitrofuran carboxamide group . The integration of such pharmacophores is common in medicinal chemistry, as the pyrazole nucleus is a recognized scaffold exhibiting a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, anticancer, and antitubercular properties . Furthermore, compounds bearing a benzothiazole moiety have also been investigated for their significant antimicrobial potential . While the specific biological profile and mechanism of action for this exact compound require further research, its structural features make it a candidate of interest for various biochemical and pharmacological investigations, particularly in the development of new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O4S/c1-9-8-13(18-15(22)11-6-7-14(25-11)21(23)24)20(19-9)16-17-10-4-2-3-5-12(10)26-16/h2-8H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLMEZVBJYVVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound features a benzothiazole moiety linked to a pyrazole ring , further connected to a nitrofuran group. This unique structure is believed to contribute to its diverse biological activities. The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory process.

Mechanism Overview:

  • Target Enzymes : COX enzymes
  • Mode of Action : Inhibition of COX activity
  • Biochemical Pathway : Affects the arachidonic acid pathway
  • Result : Decreased prostaglandin production leading to reduced inflammation and pain.

Biological Activities

This compound exhibits a range of biological activities:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

  • The presence of electron-withdrawing groups such as nitro or halogens can enhance anti-inflammatory and anticancer activities.
  • Modifications on the pyrazole or benzothiazole rings may alter binding affinity and selectivity toward COX enzymes, impacting efficacy .

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyCompoundBiological ActivityIC50 Values
Compound 39Anti-cancer (MDA-MB-231)1.9 µM
Benzothiazole derivativesAnti-inflammatoryNot specified
Benzothiazine derivativesAntimicrobial (Gram-positive)MIC 25–600 µg/mL

These studies highlight the potential therapeutic applications of compounds with similar structures.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
The structural components of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide suggest potential in targeting various cancer pathways. Compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have indicated that derivatives containing benzo[d]thiazole and pyrazole rings may interact with specific proteins involved in cell proliferation and survival, making this compound a candidate for further development in cancer therapeutics.

1.2 Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses is another significant area of interest. Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. By targeting these enzymes, this compound may reduce inflammation and provide therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

1.3 Antimicrobial Effects
Research has shown that compounds with structural similarities exhibit antimicrobial properties. The integration of the nitrofuran moiety is particularly noteworthy, as nitro compounds are well-known for their antibacterial activity. This suggests that this compound could be explored as a novel antimicrobial agent.

Mechanistic Studies

2.1 Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts with biological targets. These studies can elucidate binding affinities and modes of action against specific receptors or enzymes, providing insights into its pharmacological mechanisms.

2.2 Structure–Activity Relationship (SAR) Analysis
The diverse structural features of this compound allow for extensive SAR analysis, which can guide the design of more potent analogs. Understanding how variations in the structure affect biological activity can lead to the development of targeted therapies with improved efficacy and safety profiles.

Case Studies

4.1 Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various synthetic techniques to ensure high yield and purity. Characterization methods such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and assess the compound's properties.

4.2 Biological Activity Studies
Investigations into the biological activity of this compound have revealed promising results in vitro and in vivo. For instance, studies have indicated significant anti-inflammatory effects when tested against established models of inflammation, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related analogs derived from the provided evidence:

Compound Name / ID Core Structure Substituents / Functional Groups Synthesis Yield (%) Key Features Reference
Target Compound: N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide Benzothiazole + Pyrazole + Nitrofuran - 3-Methylpyrazole
- 5-Nitrofuran carboxamide
Not specified Nitro group enhances electron-withdrawing capacity; potential for redox-mediated bioactivity.
Compound 92 Benzodioxole + Thiazole + Cyclopropane - 4-(Methylthio)phenyl
- 3-Methoxybenzoyl
24% Cyclopropane carboxamide; methoxy group may improve lipophilicity.
Compound 93 Benzodioxole + Thiazole + Cyclopropane - 4-Chlorophenyl
- 3-Methoxybenzoyl
16% Chlorophenyl substituent increases steric bulk; potential halogen bonding.
Compound 94 Benzodioxole + Thiazole + Cyclopropane - Pyridin-3-yl
- 3-Methoxybenzoyl
25% Pyridine ring introduces basicity; possible metal coordination.
N-(5-Ethylamino...)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Benzofuran + Thiazole + Carbohydrazide - 3-Hydroxy-5-nitrobenzofuran
- Ethylamino substituent
Not specified Carbohydrazide group may enhance chelation properties; nitro group aids in redox activity.
N-Methyl-N-(3-methyl-1-phenyl-pyrazol-5-yl)-4-(4-nitrophenyl)thiazol-2-amine Thiazole + Pyrazole + Nitrophenyl - 4-Nitrophenyl
- Methylphenylpyrazole
77% High synthesis yield; nitro group and aromatic systems likely enhance π-π stacking interactions.

Structural and Functional Analysis

  • Electron-Withdrawing Groups : The target compound’s 5-nitrofuran group contrasts with the methoxybenzoyl (electron-donating) groups in Compounds 92–93 . The nitro group may increase electrophilicity, favoring interactions with nucleophilic biological targets.
  • Heterocyclic Diversity : While Compounds 92–94 use a benzodioxole-thiazole-cyclopropane scaffold, the target compound replaces benzodioxole with benzothiazole and cyclopropane with a pyrazole-nitrofuran system. Benzothiazole’s sulfur atom could enhance binding to metalloenzymes compared to benzodioxole’s oxygen atoms.
  • Synthetic Feasibility : The 77% yield of the nitrophenyl-thiazole-pyrazole compound suggests that electron-withdrawing nitro groups on aromatic systems may improve reaction efficiency compared to the lower yields (16–25%) of cyclopropane derivatives .

Pharmacological Implications (Inferred)

  • Nitro-Containing Compounds: Both the target compound and N-(5-ethylamino...)-3-hydroxy-5-nitrobenzofuran carbohydrazide feature nitro groups, which are often associated with antimicrobial or antiparasitic activity via redox cycling.
  • Thiazole vs. Pyrazole Hybrids : Thiazole-pyrazole hybrids (e.g., ) are commonly explored for kinase inhibition, while benzofuran-thiazole derivatives (e.g., ) may target DNA or enzymes like topoisomerases.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

  • Methodological Answer : The synthesis involves sequential coupling of pyrazole, benzothiazole, and nitrofuran moieties. Critical parameters include:

  • Solvent selection (e.g., ethanol, DMF) to balance solubility and reactivity .
  • Catalysts : Triethylamine is often used to facilitate amide bond formation .
  • Temperature control : Reactions may require reflux conditions (e.g., 80–100°C) to drive intermediate steps .
  • Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .

Q. How is the molecular structure validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzothiazole C=O at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 412.08) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, particularly for the nitro group’s orientation .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assays against HeLa or MCF-7 cell lines (IC50_{50} values <10 µM suggest potency) .
  • Antimicrobial testing : Agar dilution methods for Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

  • Methodological Answer :

  • Dose-response refinement : Test concentrations across 3–4 logarithmic ranges to identify true IC50_{50} values .
  • Off-target profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition .
  • Structural analogs : Compare with derivatives lacking the nitrofuran group to isolate pharmacophore contributions .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF) and catalyst loading (5–20 mol%) to identify Pareto-optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
  • Table : Yield optimization under varying conditions:
SolventCatalystTemp (°C)Yield (%)
DMFEt3_3N8072
THFDBU6065
EtOHNoneReflux58

Q. How can computational modeling predict target interactions?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to VEGFR-2 (PDB: 3VHE); focus on nitro group’s electrostatic interactions .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of the benzothiazole-pyrazole hinge region .
  • QSAR models : Corolate logP values (<3.5) with cellular permeability data .

Q. What analytical methods resolve degradation products under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Identify hydrolyzed metabolites (e.g., nitro-reduction to amine derivatives) in simulated gastric fluid .
  • Stability studies : Incubate at pH 7.4 (37°C) for 48h; track degradation via UV-Vis at λ = 320 nm (nitrofuran absorbance) .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding scores and experimental IC50_{50} values?

  • Methodological Answer :

  • Rescore docking poses : Apply MM/GBSA free-energy calculations to account for solvation effects .
  • Probe assay conditions : Ensure ATP concentrations (e.g., 10 µM vs. 1 mM) match physiological relevance in kinase assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

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